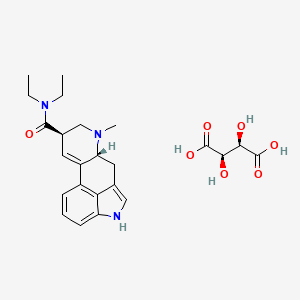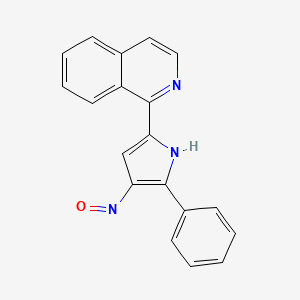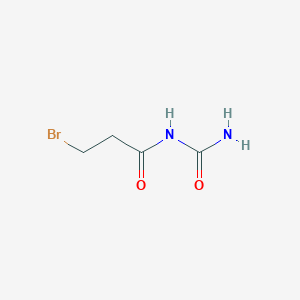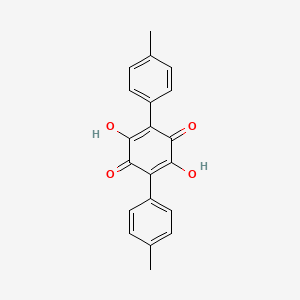
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone is an organic compound with the molecular formula C20H16O4 It is a derivative of benzoquinone, characterized by the presence of two hydroxy groups and two 4-methylphenyl groups attached to the benzoquinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and benzoquinone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying biological redox processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone involves its ability to undergo redox reactions. The hydroxy groups can donate electrons, while the quinone structure can accept electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets and pathways, influencing biological processes and chemical reactions.
類似化合物との比較
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the 4-methylphenyl groups.
2,5-Dihydroxy-3,6-dimethylbenzoquinone: Contains methyl groups instead of 4-methylphenyl groups.
Uniqueness: 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and solubility, making it more suitable for specific applications compared to its analogs.
特性
CAS番号 |
28293-15-4 |
|---|---|
分子式 |
C20H16O4 |
分子量 |
320.3 g/mol |
IUPAC名 |
2,5-dihydroxy-3,6-bis(4-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O4/c1-11-3-7-13(8-4-11)15-17(21)19(23)16(20(24)18(15)22)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
InChIキー |
QUOHQFDAFULRSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





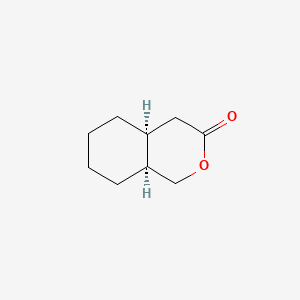

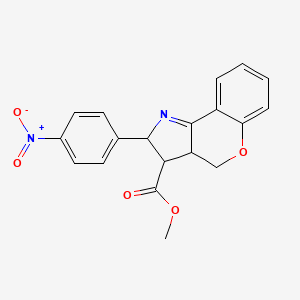
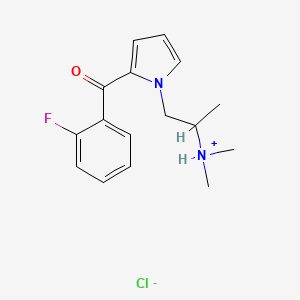
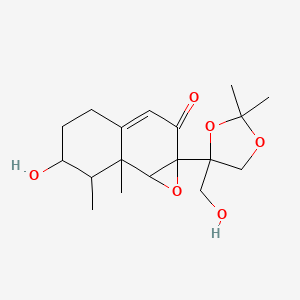
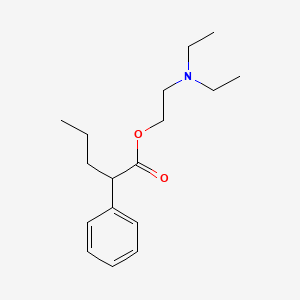
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
